![molecular formula C5H5ClN2O2S B2432127 2-Chloro-5-(methylsulfonyl)pyrimidine CAS No. 321565-33-7](/img/structure/B2432127.png)
2-Chloro-5-(methylsulfonyl)pyrimidine
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Overview
Description
2-Chloro-5-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H5ClN2O2S . It has a molecular weight of 192.62 g/mol . The IUPAC name for this compound is 2-chloro-5-methylsulfonylpyrimidine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(methylsulfonyl)pyrimidine includes a pyrimidine ring, which is a six-membered heterocyclic scaffold . The compound has a chlorine atom and a methylsulfonyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
2-Chloro-5-(methylsulfonyl)pyrimidine has several computed properties. It has a XLogP3-AA value of 0.4, indicating its relative hydrophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 191.9760263 g/mol . The topological polar surface area is 68.3 Ų .Scientific Research Applications
Synthesis of 2,5-Disubstituted Pyrimidines
“2-Chloro-5-(methylsulfonyl)pyrimidine” is used in the synthesis of 2,5-disubstituted pyrimidines . The desired 2,5-substituted pyrimidines are obtained by Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids . This process involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols .
Anticancer Activity
Some of the 2,5-disubstituted pyrimidines, synthesized using “2-Chloro-5-(methylsulfonyl)pyrimidine”, have shown moderate in vitro cytotoxic activity against HeLa cell line . This suggests potential applications in the development of new anticancer drugs .
Synthesis of DNA–PK Inhibitor AZD7648
“2-Chloro-5-(methylsulfonyl)pyrimidine” is used in the synthesis of the DNA–PK inhibitor AZD7648 . This inhibitor is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .
Synthesis of 2-Cyanopyrimidines
“2-Chloro-5-(methylsulfonyl)pyrimidine” can be converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine . This compound is used in the synthesis of 2-cyanopyrimidines .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that pyrimidine derivatives can undergo reactions with aliphatic amines . For instance, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacts with aliphatic amines to afford 2-amino-5-chloro-4-pyrimidinecarboxylic acid . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that pyrimidine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
It’s known that 2-sulfonylpyrimidines can be used for selective protein arylation . This suggests that 2-Chloro-5-(methylsulfonyl)pyrimidine may have similar effects, potentially leading to changes in protein function.
properties
IUPAC Name |
2-chloro-5-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZGBZRCAUPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)pyrimidine | |
CAS RN |
321565-33-7 |
Source
|
Record name | 2-chloro-5-methanesulfonylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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